N-(2-bromobenzyl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[(2-bromophenyl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both bromophenyl and quinazolinone moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 2-bromoacetophenone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinazolinone core can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolinones.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinones.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: The compound may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation.
Comparison with Similar Compounds
N-[(2-bromophenyl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide can be compared with other quinazolinone derivatives:
Similar Compounds: Quinazoline, quinazolinone, and their various substituted derivatives.
Uniqueness: The presence of the bromophenyl group and the specific substitution pattern on the quinazolinone core make it unique in terms of its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16BrN3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-21-16-9-5-3-7-14(16)18(24)22(12)11-17(23)20-10-13-6-2-4-8-15(13)19/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
IZHQRJFZNRALSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NCC3=CC=CC=C3Br |
Origin of Product |
United States |
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